3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring The piperidine ring is further substituted with a 2-fluorobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the formation of a sulfonyl chloride intermediate, which is then reacted with 2-fluorobenzylamine to form the desired sulfonyl piperidine.
Coupling with Pyridine: The piperidine intermediate is then coupled with a chloropyridine derivative through an etherification reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group may yield various pyridine derivatives, while oxidation of the sulfonyl group could lead to sulfone or sulfoxide products.
Scientific Research Applications
Medicinal Chemistry: This compound could serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the discovery of new biological pathways or targets.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The presence of the sulfonyl and fluorobenzyl groups suggests potential interactions with hydrophobic and polar regions of proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Chloro-4-((1-((2-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Substitution of fluorine with chlorine can lead to different electronic and steric effects.
Uniqueness
The presence of the 2-fluorobenzyl group in 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine imparts unique electronic properties, potentially enhancing its binding interactions and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-15-10-20-8-7-17(15)24-14-5-3-9-21(11-14)25(22,23)12-13-4-1-2-6-16(13)19/h1-2,4,6-8,10,14H,3,5,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKNBFZGMGLFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.